(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N4O3/c1-30(20-8-3-2-4-9-20)21-11-10-16(13-22(21)31(33)34)12-17(15-28)23(32)29-19-7-5-6-18(14-19)24(25,26)27/h2-14H,1H3,(H,29,32)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJWKJFYGVAVSF-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process:
Formation of the Nitroaniline Intermediate: The initial step involves the nitration of aniline to form 4-nitroaniline.
Methylation: The nitroaniline intermediate is then methylated to produce 4-(N-methylanilino)-3-nitrophenyl.
Coupling Reaction: The methylated intermediate undergoes a coupling reaction with 3-(trifluoromethyl)benzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted amides or nitriles.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of (E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
Key structural analogs and their substituent-driven properties are summarized below:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and CF₃ groups in the target compound may enhance stability and target affinity but reduce solubility compared to chloro analogs .
- Antimicrobial Potency: Chlorinated derivatives (e.g., 3,4-Cl₂-phenyl) show superior activity against Gram-positive bacteria (MICs ≤0.30 µM) compared to CF₃-substituted analogs .
Pharmacokinetic and Toxicity Considerations
- Nitro Group Impact: The nitro group in the target compound may increase oxidative stress risks, as seen in nitrophenyl-containing analogs . This contrasts with safer CF₃ or chloro substituents in clinical candidates .
- Metabolic Stability: CF₃ groups resist oxidative metabolism, extending half-life compared to methyl or methoxy groups .
- Cytotoxicity: Dichlorocinnamanilides (e.g., 3,4-Cl₂-phenyl) exhibit low cytotoxicity to mammalian cells (IC₅₀ >50 µM), whereas nitro derivatives may show higher toxicity .
Biologische Aktivität
(E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Functional Groups : It contains a cyano group, an amide linkage, and a nitrophenyl moiety.
- Molecular Formula : C₁₉H₁₇F₃N₄O₃
- Molecular Weight : 335.4 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Condensation Reaction : Reacting 4-nitroaniline with malononitrile to form an intermediate.
- Formation of the Final Compound : The intermediate is then reacted with 3-(trifluoromethyl)aniline under acidic conditions to yield the final product.
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both cyano and nitro groups enhances its reactivity and potential for biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, analogs have shown inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved may include:
- Inhibition of Kinases : Compounds have been noted to inhibit key kinases involved in cancer progression.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
Antimicrobial Properties
Research indicates potential antimicrobial activity against various bacterial strains, which could be linked to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study demonstrated that this compound inhibited the growth of breast cancer cell lines with an IC50 value in the micromolar range, suggesting significant anticancer potential.
-
Antimicrobial Testing :
- In vitro tests showed that the compound exhibited activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparative Analysis
| Compound Name | Biological Activity | IC50/MIC Values |
|---|---|---|
| This compound | Anticancer, Antimicrobial | IC50 ~ 5 µM; MIC ~ 10 µg/mL |
| Similar Compound A | Anticancer | IC50 ~ 7 µM |
| Similar Compound B | Antimicrobial | MIC ~ 15 µg/mL |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (E)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide?
- Methodological Answer : The compound can be synthesized via a multi-step route involving:
Knoevenagel condensation : Reacting a cyanoacetamide derivative with a substituted benzaldehyde under basic conditions to form the α,β-unsaturated acrylamide core .
N-methylaniline introduction : Coupling the nitro-substituted phenyl group with N-methylaniline via Buchwald-Hartwig amination or nucleophilic aromatic substitution .
Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key Considerations : Monitor reaction progress using TLC and intermediate characterization by -NMR. The trifluoromethylphenyl group may require protection during synthesis to avoid side reactions .
Q. How can the E-configuration of the acrylamide moiety be experimentally confirmed?
- Methodological Answer :
NMR Spectroscopy : Measure coupling constants () between the α- and β-vinylic protons. A -value >12 Hz indicates trans (E) configuration .
X-ray Crystallography : Resolve the crystal structure to unambiguously confirm stereochemistry, as demonstrated for structurally related acrylamides in crystallography studies .
NOESY NMR : Absence of nuclear Overhauser effect (NOE) between the cyano group and the aryl substituents supports the E-isomer .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
Cytotoxicity Screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. IC values can guide further optimization .
Kinase Inhibition Assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. The nitro and trifluoromethyl groups may enhance binding to hydrophobic kinase pockets .
Anti-inflammatory Activity : Measure inhibition of TNF-α or IL-6 production in LPS-stimulated macrophages .
Advanced Research Questions
Q. How do structural modifications at the 3-nitrophenyl or trifluoromethylphenyl groups influence bioactivity?
- Methodological Answer :
SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -CF, -CN) or electron-donating (e.g., -OCH) substituents. Compare activity in kinase inhibition assays to identify pharmacophores .
Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., EGFR). The nitro group may form hydrogen bonds with catalytic lysine residues, while the trifluoromethyl group enhances hydrophobic interactions .
Metabolic Stability : Replace the nitro group with bioisosteres (e.g., -SOCF) to improve metabolic stability in microsomal assays .
Q. What computational approaches predict binding modes and affinity of this compound?
- Methodological Answer :
Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., in GROMACS) to assess binding stability. The acrylamide’s planar structure may favor π-π stacking with phenylalanine residues .
QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors. Data from analogs (e.g., entacapone derivatives) can validate predictions .
Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthetic targets .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
Assay Standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum concentration) to minimize variability .
Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .
Cross-Study Comparison : Analyze structural analogs (e.g., (E)-entacapone) to determine if substituent-specific effects (e.g., nitro vs. cyano positioning) alter activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
